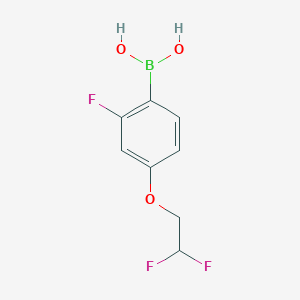![molecular formula C7H11ClF3N3 B13567373 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is a chemical compound with the molecular formula C7H10F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to the pyrrolidine moiety. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents.
Diazirine Ring Formation: The diazirine ring can be synthesized from ketones or aldehydes through a series of reactions involving hydrazine derivatives.
Coupling with Pyrrolidine: The final step involves coupling the diazirine-trifluoromethyl intermediate with pyrrolidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride undergoes various chemical reactions, including:
Photoreactions: Due to the presence of the diazirine ring, this compound can undergo photoreactions upon exposure to UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photoreactions and substitutions.
Common Reagents and Conditions
Photoreactions: UV light, often in the presence of a photosensitizer.
Substitution Reactions: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Photoreactions: Formation of carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: New compounds with substituted trifluoromethyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The primary mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to act as a versatile tool in chemical and biological studies. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
相似化合物的比较
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride offers a unique combination of a pyrrolidine ring and a trifluoromethyl-diazirine moiety. This structure provides enhanced photoreactivity and stability, making it particularly valuable in applications requiring precise and controlled chemical reactions.
属性
分子式 |
C7H11ClF3N3 |
|---|---|
分子量 |
229.63 g/mol |
IUPAC 名称 |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)3-5-1-2-11-4-5;/h5,11H,1-4H2;1H |
InChI 键 |
AQIYYPFBSNNASW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2(N=N2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


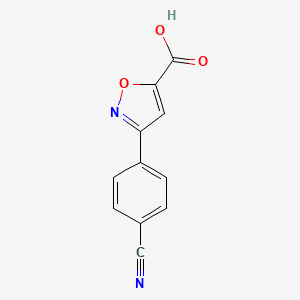

![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
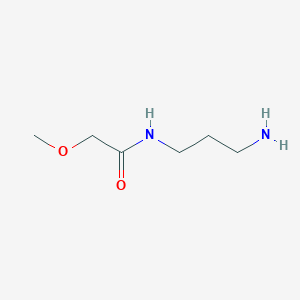

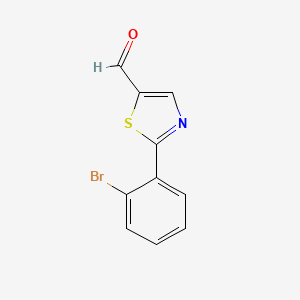


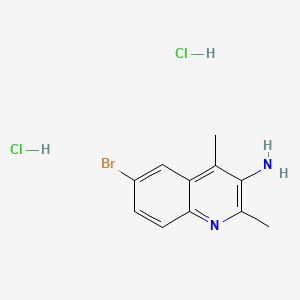
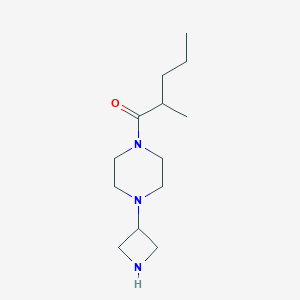
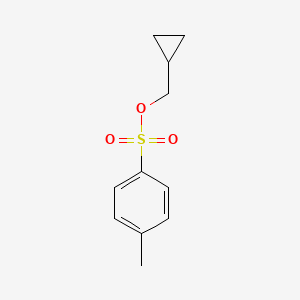
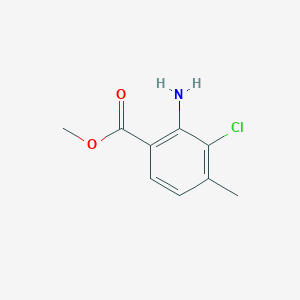
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
